
Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of various chemical products.
Wirkmechanismus
The mechanism by which Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate shares similarities with other esters and phenylpropanoids.
- Compounds such as Methyl 2,3-bis(acetyloxy)-3-(4-methoxyphenyl)propanoate and Methyl 2,3-bis(acetyloxy)-3-(3,4-dihydroxyphenyl)propanoate are structurally related.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93160-12-4 |
|---|---|
Molekularformel |
C16H20O8 |
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
methyl 2,3-diacetyloxy-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C16H20O8/c1-9(17)23-14(15(16(19)22-5)24-10(2)18)11-6-7-12(20-3)13(8-11)21-4/h6-8,14-15H,1-5H3 |
InChI-Schlüssel |
AFQQVRYXOYXHAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


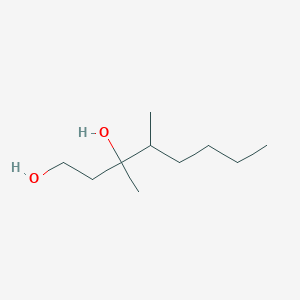
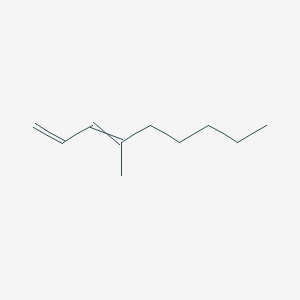
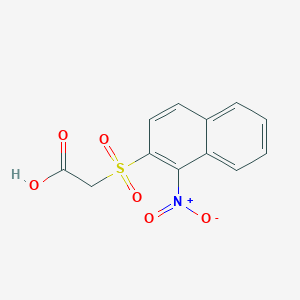
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
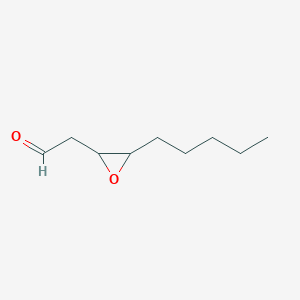
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
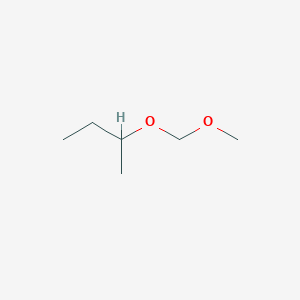
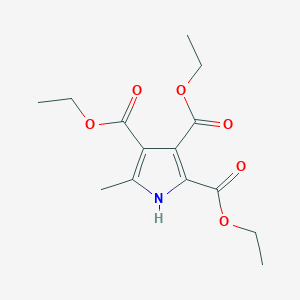
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)

